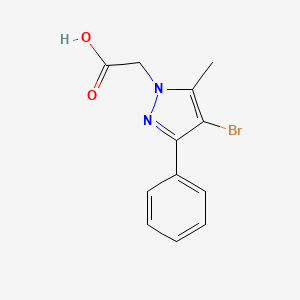

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Description

2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a chemical compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl groups attached to the pyrazole ring

Properties

IUPAC Name |

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQHRIWPNICPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazine with β-keto esters or β-diketones.

Bromination: Bromination of the pyrazole core is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Phenylation: The phenyl group is introduced through a reaction with phenylboronic acid or phenyl lithium.

Acetylation: Finally, the acetic acid moiety is introduced using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has been studied for its potential to inhibit bacterial growth. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. A study investigated its effects on inflammatory markers in animal models, revealing a decrease in cytokine levels after treatment with the compound . This suggests potential applications in treating inflammatory diseases.

Case Study: Synthesis and Evaluation

A case study focused on the synthesis of this compound and its derivatives evaluated their biological activity. The synthesized compounds were tested for their anti-inflammatory and analgesic effects, showing promising results that warrant further investigation .

Agricultural Applications

Pesticidal Properties

The pyrazole moiety is known for its insecticidal properties. Research indicates that this compound can be utilized as a pesticide, effectively controlling pests while minimizing environmental impact. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound .

Herbicidal Activity

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Laboratory studies showed that it inhibits the growth of certain weeds, making it a candidate for developing new herbicides .

Material Science Applications

Coordination Chemistry

The unique coordination properties of pyrazoles allow them to form complexes with various metal ions. This compound has been investigated for its ability to chelate metal ions, which can be useful in catalysis and materials development .

Table: Summary of Applications

| Application Area | Specific Use | Findings/Comments |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Properties | Decreased cytokine levels in animal models | |

| Agricultural | Pesticidal Properties | Significant reduction in pest populations |

| Herbicidal Activity | Inhibits growth of certain weeds | |

| Material Science | Coordination Chemistry | Forms complexes with metal ions |

Mechanism of Action

The mechanism by which 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is structurally similar to other pyrazole derivatives, such as 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine and 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone

Biological Activity

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure with a bromine atom and a methyl group on the pyrazole ring, along with an acetic acid moiety, which contributes to its chemical properties and biological effects.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable carbonyl compound, followed by the introduction of the bromine atom and the acetic acid group through substitution reactions. These synthetic routes are crucial for producing the compound in a laboratory setting.

Antimicrobial Properties

Research indicates that various pyrazole derivatives exhibit significant antimicrobial activity. The presence of both the bromine atom and the acetic acid moiety in this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth. Studies have shown that compounds with similar structures often demonstrate activity against a range of bacteria and fungi, suggesting that this compound could possess similar properties .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Pyrazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, compounds that target cyclooxygenase (COX) enzymes have shown promise in reducing inflammation and pain . The specific interactions of this compound with such enzymes warrant further investigation.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antiparasitic Activity : A study highlighted that certain pyrazole derivatives showed potent activity against malaria parasites by inhibiting PfATP4, a crucial enzyme for parasite survival . This suggests that similar compounds might also be effective against other parasitic infections.

- Neuroprotective Effects : Some pyrazoles have demonstrated neuroprotective properties in models of neurodegenerative diseases. For example, compounds analogous to this compound were found to reduce β-amyloid secretion, which is implicated in Alzheimer's disease .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while some pyrazole derivatives exhibit low toxicity, detailed assessments are necessary to establish safe dosage levels and identify any adverse effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-bromo-1H-pyrazole | Structure | Antimicrobial | Commonly used as a reference compound |

| 5-methylpyrazole | Structure | Anti-inflammatory | Known for COX inhibition |

| 2-(4-chloro-pyrazolyl)acetic acid | Structure | Antiparasitic | Similar structure with different halogen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.